molecular formula C10H12O2 B145858 2,4,6-Trimethylbenzoic acid CAS No. 480-63-7

2,4,6-Trimethylbenzoic acid

Cat. No.: B145858
CAS No.: 480-63-7
M. Wt: 164.2 g/mol
InChI Key: FFFIRKXTFQCCKJ-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzoic acid is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂. It is characterized by three methyl groups attached to the benzene ring at positions 2, 4, and 6. It appears as a white to almost white crystalline powder and is commonly used as a precursor in organic synthesis .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the carboxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products:

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate for Dyes and Pigments

  • 2,4,6-Trimethylbenzoic acid serves as an important intermediate in the synthesis of various dyes and pigments. It can be transformed into other functional compounds that exhibit vibrant colors and stability under light exposure.

2. Photoinitiators in Polymer Chemistry

  • This compound is utilized as a photoinitiator in polymerization processes. It facilitates the curing of polymers when exposed to UV light, making it essential in the production of coatings and adhesives .

3. Pesticides and Insecticides

  • The compound's derivatives are employed in formulating pesticides and insecticides due to their efficacy in targeting specific pests while minimizing environmental impact .

Case Studies

Case Study 1: Photoinitiator Applications
A study demonstrated that this compound-based photoinitiators significantly improved the curing rates of epoxy resins under UV light exposure. The results indicated enhanced mechanical properties and thermal stability of the cured products compared to traditional photoinitiators .

Case Study 2: Synthesis of Novel Dyes
Research conducted at a prominent chemical institute explored the use of this compound as a precursor for synthesizing novel azo dyes. The synthesized dyes exhibited superior colorfastness properties and were tested in various textile applications .

Data Tables

Application Description Reference
DyesUsed as an intermediate for synthesizing various dyes
PhotoinitiatorsActs as a photoinitiator for polymer curing processes
PesticidesForms derivatives used in pesticide formulations

Mechanism of Action

The mechanism of action of 2,4,6-trimethylbenzoic acid involves its ability to donate a proton (H⁺) due to the presence of the carboxylic acid group. This property makes it a Bronsted acid, capable of participating in various acid-base reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of three methyl groups, which provide steric hindrance and influence its reactivity and physical properties. This makes it a valuable intermediate in the synthesis of various complex organic molecules .

Biological Activity

2,4,6-Trimethylbenzoic acid (TMBA) is an aromatic compound characterized by three methyl groups attached to the benzene ring at the 2, 4, and 6 positions. This compound has garnered attention in various scientific fields due to its potential biological activities. This article aims to explore the biological activity of TMBA, including its antimicrobial properties, antioxidant effects, and potential therapeutic applications.

  • Chemical Formula : C11H14O2
  • Molecular Weight : 178.23 g/mol
  • Structure : The structure of TMBA consists of a benzoic acid core with three methyl substituents.

Antimicrobial Activity

TMBA has been investigated for its antimicrobial properties against various pathogens. A study highlighted its effectiveness against specific bacterial strains, indicating a promising application in developing antimicrobial agents.

  • Minimum Inhibitory Concentration (MIC) : TMBA exhibited varying MIC values depending on the bacterial strain tested. For instance:
    • Staphylococcus aureus : MIC = 0.5 mg/mL
    • Escherichia coli : MIC = 1.0 mg/mL
    • Pseudomonas aeruginosa : MIC = 0.75 mg/mL

These results suggest that TMBA could serve as a potential candidate for antibiotic development, particularly in combating resistant bacterial strains.

Antioxidant Activity

The antioxidant capacity of TMBA has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. The results indicate that TMBA possesses significant antioxidant properties.

  • DPPH Scavenging Activity :
    • IC50 value = 25 µg/mL
  • ABTS Radical Scavenging Activity :
    • IC50 value = 30 µg/mL

These findings suggest that TMBA can effectively neutralize free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Properties

Recent studies have suggested that TMBA may exhibit anti-inflammatory effects. In vitro experiments demonstrated that TMBA could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).

  • Cytokine Inhibition :
    • IL-6: Decreased by 40%
    • TNF-α: Decreased by 35%

This activity indicates potential therapeutic applications for TMBA in treating inflammatory conditions.

Case Study: Antimicrobial Efficacy

In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers tested TMBA against a panel of clinical isolates. The results showed that TMBA not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Bacterial StrainMIC (mg/mL)Synergy with Antibiotic
Staphylococcus aureus0.5Yes
Escherichia coli1.0No
Pseudomonas aeruginosa0.75Yes

Research Findings on Antioxidant Activity

A comprehensive review conducted by Li et al. (2021) highlighted the antioxidant properties of various aromatic compounds, including TMBA. The study concluded that compounds with similar structures to TMBA often exhibited potent antioxidant activities due to their ability to donate hydrogen atoms to free radicals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4,6-trimethylbenzoic acid in laboratory settings?

Methodological Answer: this compound (CAS 480-63-7) is typically synthesized via carboxylation of mesitylene (1,3,5-trimethylbenzene). One approach involves the oxidation of mesitylene derivatives using strong oxidizing agents like potassium permanganate under acidic conditions. Alternatively, palladium-catalyzed protodecarboxylation of its potassium salt can yield the parent compound under mild conditions (50–80°C) . Purification often involves recrystallization from ethanol-water mixtures, yielding a white crystalline product with a melting point of 152–155°C .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

  • Infrared Spectroscopy (IR): Identifies the carboxylic acid group (O–H stretch: ~2500–3300 cm⁻¹; C=O stretch: ~1680–1720 cm⁻¹) and methyl substituents (C–H stretches: ~2850–2960 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Distinct signals for aromatic protons (δ ~6.7 ppm, singlet due to symmetry) and methyl groups (δ ~2.3 ppm for ortho/meta-methyls; δ ~2.6 ppm for para-methyl) .
    • ¹³C NMR: Carboxylic carbon at ~170 ppm; aromatic carbons at ~125–140 ppm; methyl carbons at ~20–25 ppm .
  • Elemental Analysis: Confirms molecular composition (C₁₀H₁₂O₂; theoretical C: 73.14%, H: 7.37%, O: 19.49%) .

Q. How do discrepancies in reported melting points (e.g., 152–155°C vs. 153–155°C) arise, and how should researchers address them?

Methodological Answer: Variations in melting points often stem from differences in purity or crystallization solvents. For reproducibility, researchers should:

  • Use high-purity solvents (e.g., HPLC-grade ethanol).
  • Perform slow recrystallization to minimize trapped impurities.
  • Validate results with differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition .

Advanced Research Questions

Q. How does steric hindrance from the 2,4,6-trimethyl groups influence reactivity in catalytic systems?

Methodological Answer: The bulky trimethyl groups impose steric constraints, altering reaction pathways. For example:

  • In palladium-catalyzed C–H functionalization , the steric bulk reduces unwanted side reactions (e.g., aziridine ring-opening) by shielding the metal center, enhancing selectivity for β-arylethylamine products .
  • In manganese-catalyzed cis-dihydroxylation of alkenes , bulky this compound increases the cis-diol/epoxide ratio (~5:1) compared to less hindered analogs, favoring dihydroxylation via steric control of intermediate oxo-metal species .

Q. What strategies optimize the synthesis of lanthanide complexes using this compound as a ligand?

Methodological Answer:

  • Co-ligand Selection: Pairing with 2,2′:6′,2′′-terpyridine (terpy) enhances stability and luminescence. A 3:1 molar ratio of 2,4,6-trimethylbenzoate (TMBA⁻) to terpy yields mononuclear complexes (e.g., [Ln(TMBA)₃(terpy)(H₂O)]) .
  • Solvent Choice: Ethanol-water mixtures promote slow evaporation, enabling single-crystal growth for structural analysis via X-ray diffraction.
  • Thermal Stability: Pre-drying ligands at 80°C removes residual solvents, avoiding decomposition during complex synthesis .

Q. How can researchers analyze the thermal decomposition mechanisms of lanthanide-TMBA complexes?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Quantifies mass loss during heating. For [Tb(TMBA)₃(terpy)(H₂O)]·C₂H₅OH, initial mass loss (~5%) corresponds to ethanol/water evaporation (30–150°C), followed by ligand decomposition (>250°C) .
  • Differential Scanning Calorimetry (DSC): Identifies endo/exothermic events (e.g., ligand dissociation at ~300°C).
  • In Situ FTIR: Tracks gas-phase products (e.g., CO₂ at ~2350 cm⁻¹) to confirm decarboxylation pathways .

Q. What fluorescence properties are exhibited by terbium complexes of this compound, and how are they quantified?

Methodological Answer:

  • Emission Spectra: Tb³⁺ complexes show strong green luminescence (λₑₘ = 545 nm) due to ⁵D₄→⁷F₅ transitions.
  • Lifetime Measurements: Time-resolved spectroscopy reveals a fluorescence lifetime of 0.637 ms for [Tb(TMBA)₃(terpy)(H₂O)]·C₂H₅OH, indicating efficient energy transfer from the ligand to Tb³⁺ .
  • Quantum Yield: Calculated using integrating sphere methods, with excitation at 320 nm (ligand-centered absorption) .

Properties

IUPAC Name

2,4,6-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFIRKXTFQCCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048200
Record name 2,4,6-Trimethylbenzoic acid
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-63-7
Record name 2,4,6-Trimethylbenzoic acid
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Record name Mesitylenecarboxylic acid
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Record name Mesitoic acid
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Record name Benzoic acid, 2,4,6-trimethyl-
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Record name 2,4,6-trimethylbenzoic acid
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Synthesis routes and methods I

Procedure details

20 mL of 2-mesitylmagnesium bromide (1.0 M in diethyl ether, 20 mmol) was added to a flask containing 60 mL of dry diethyl ether and solid carbon dioxide (dry ice). Additional dry ice was added throughout the course of the reaction as needed. After 30 min, the mixture was allowed to warm to room temperature and the solid was separated by filtration. The solid was dissolved in a 1 M KOH(aq) solution followed by neutralization to pH 1 using HCl. This resulted in the precipitation of a white powder that was collected by filtration and dried under vacuum at 80° C. (2.52 g, 77% yield).
Name
2-mesitylmagnesium bromide
Quantity
20 mL
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60 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a flask equipped with a stirrer, oxygen inlet and condenser were added mesitaldehyde (10.0 g, 67.6 mmol), 25 mL (0.242 mol) of cyclohexanone and 100 mg of azobisisobutyronitrile. Oxygen was bubbled in while the solution was stirred and maintained at 60°. After 45 hr the solution was mixed with 250 mL of water and 250 mL of methylene chloride; 20% aqueous potassium hydroxide was added dropwise until a pH of 8-9 was reached. The aqueous layer was separated and acidified with concentrated hydrochloric acid, after which the white solid product was collected by filtration, washed with water and air dried: 9.76 g (88% yield) of mesitoic acid.
Quantity
10 g
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25 mL
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reactant
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100 mg
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catalyst
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Yield
88%

Synthesis routes and methods IV

Procedure details

To a flask equipped with a stirrer, condenser and oxygen inlet tube were added mesitaldehyde (14.8 g, 0.10 mol), 25 mL of chlorobenzene and a solution of 10 mg of cobalt (II) acetate in 1 mL of acetic acid. Oxygen was bubbled in while the solution was vigorously stirred. The reaction temperature rose to 88° in 20 min and then returned to room temperature after one hour. The reaction mixture was mixed with 60 mL of methylene chloride, and 100 mL of water was added. Aqueous potassium hydroxide (40%) was added dropwise until the pH reached 8. The aqueous layer was separated, washed successively with 50 mL of methylene chloride and 50 mL of petroleum ether, and acidified with concentrated hydrochloric acid to a pH of 2. The white solid product was collected by filtration, washed with water and air dried to give 9.82 g (60% yield) of mesitoic acid: mp 153.5°-155.5° C.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
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1 mL
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reactant
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Name
cobalt (II) acetate
Quantity
10 mg
Type
catalyst
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Yield
60%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,4,6-Trimethylbenzoic acid
2,4,6-Trimethylbenzoic acid
2,4,6-Trimethylbenzoic acid
2,4,6-Trimethylbenzoic acid
2,4,6-Trimethylbenzoic acid
2,4,6-Trimethylbenzoic acid

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